molecular formula C7H3BrN2O2S B1510318 2-Bromo-7-nitrobenzo[d]thiazole CAS No. 3507-49-1

2-Bromo-7-nitrobenzo[d]thiazole

Cat. No.: B1510318
CAS No.: 3507-49-1
M. Wt: 259.08 g/mol
InChI Key: PWPBTTMQBPXQDY-UHFFFAOYSA-N
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Description

2-Bromo-7-nitrobenzo[d]thiazole is a useful research compound. Its molecular formula is C7H3BrN2O2S and its molecular weight is 259.08 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Bromo-7-nitrobenzo[d]thiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as kinases and proteases, inhibiting their activity and thereby affecting various cellular processes. The nitro group on this compound is believed to be responsible for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function . Additionally, it has been shown to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This compound also interacts with DNA, causing strand breaks and inhibiting replication . The bromine atom and nitro group on this compound contribute to its ability to form reactive intermediates that can covalently modify biomolecules . These interactions lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to cause persistent changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes reduction and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . The nitro group on this compound is reduced to an amino group, which can then be conjugated with glucuronic acid or sulfate . These metabolic pathways affect the compound’s bioavailability and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The distribution of this compound is influenced by its lipophilicity and ability to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell . The localization of this compound is essential for its interaction with biomolecules and its overall efficacy.

Properties

IUPAC Name

2-bromo-7-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPBTTMQBPXQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738635
Record name 2-Bromo-7-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-49-1
Record name 2-Bromo-7-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 7-nitro-1,3-benzothiazol-2-ylamine (1.80 g, 9.22 mmol) in acetic acid (AcOH) (20 ml) was added 48% hydrogen bromide in H2O (10 ml) with ice-cooling. Bromine (0.157 ml) was added dropwise followed by sodium nitrite (177 mg, 23.9 mmol) in H2O (1 ml). The temperature was kept at 0 to 5° C. The mixture was stirred for 2 h with ice-cooling and then was made alkaline by dropwise addition of 6N NaOH solution. The resulting precipitate was collected by filtration, washed with water and dried under vacuum to give 1.91 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.